2-(2-chlorophenyl)-N-[3-(furan-2-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-(2-chlorophenyl)-N-[3-(furan-2-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a furan ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-[3-(furan-2-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-[3-(furan-2-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2-chlorophenyl)-N-[3-(furan-2-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-[3-(furan-2-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, inhibiting or activating specific biochemical processes, and modulating cellular functions. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-chlorophenyl)-N-[3-(furan-2-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamide include:
- 3-(5-(4-Chlorophenyl)furan-2-yl)acrylic acid
- 3-(furan-2-yl)propanoyl chloride
- (E)-1-(3-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C18H17ClN2O2S |
---|---|
Molecular Weight |
360.9 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-N-[3-(furan-2-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H17ClN2O2S/c1-12-16(17(22)20-10-4-6-13-7-5-11-23-13)24-18(21-12)14-8-2-3-9-15(14)19/h2-3,5,7-9,11H,4,6,10H2,1H3,(H,20,22) |
InChI Key |
LXWDYJJTUHCXGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)NCCCC3=CC=CO3 |
Origin of Product |
United States |
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